Enantiomeric Impurity Detection Limit of 0.1% via Electrokinetic Chromatography
The (S)-enantiomer of ibrutinib serves as a critical marker for chiral purity analysis. Using a developed electrokinetic chromatography method with sulfated-γ-cyclodextrin as a chiral selector, the enantiomeric impurity (S-ibrutinib) can be detected down to a 0.1% level relative to the main peak [1]. This detection limit meets the qualification threshold for unspecified impurities in new drug substances as outlined in ICH Q3A(R2) guidelines [2].
| Evidence Dimension | Enantiomeric Impurity Detection Limit |
|---|---|
| Target Compound Data | 0.1% (w/w) |
| Comparator Or Baseline | ICH Q3A(R2) unspecified impurity identification threshold (0.10% for maximum daily dose ≤2g/day) |
| Quantified Difference | Detection capability meets regulatory requirement. |
| Conditions | Electrokinetic Chromatography; sulfated-γ-cyclodextrin chiral selector; pH 3.0 formate buffer; negative polarity; ibrutinib pharmaceutical formulation. |
Why This Matters
Demonstrates that (S)-Ibrutinib as a reference standard enables compliance with ICH impurity guidelines for ibrutinib drug products.
- [1] García-Cansino L, Boltes K, Marina ML, García MÁ. Enantioseparation and ecotoxicity evaluation of ibrutinib by Electrokinetic Chromatography using single and dual systems. Talanta. 2023 Dec 1;265:124783. doi: 10.1016/j.talanta.2023.124783. View Source
- [2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Impurities in New Drug Substances Q3A(R2). Current Step 4 version dated 25 October 2006. View Source
